molecular formula C10H16N2OS B1453650 (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol CAS No. 1249588-01-9

(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol

Cat. No.: B1453650
CAS No.: 1249588-01-9
M. Wt: 212.31 g/mol
InChI Key: OQZURZPNQRTXOB-UHFFFAOYSA-N
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Description

(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol . This compound features a piperidine ring substituted with a thiazole moiety and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with thiazole-containing reagents. One common method includes the alkylation of piperidine with a thiazole derivative under basic conditions, followed by reduction to introduce the hydroxymethyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (1-(Thiazol-4-ylmethyl)piperidin-4-yl)amine
  • (1-(Thiazol-4-ylmethyl)piperidin-4-yl)ethanol
  • (1-(Thiazol-4-ylmethyl)piperidin-4-yl)propane

Uniqueness: (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a hydroxymethyl group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c13-6-9-1-3-12(4-2-9)5-10-7-14-8-11-10/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZURZPNQRTXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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